molecular formula C22H18Cl2N4OS B2579031 7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207059-58-2

7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2579031
CAS No.: 1207059-58-2
M. Wt: 457.37
InChI Key: MZBSDAYJANVJHB-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core structure, substituted with chlorophenyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-4-one core, followed by the introduction of the chlorophenyl and piperazinyl substituents. Common reagents used in these reactions include chlorinating agents, piperazine derivatives, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 7-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 7-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4OS/c23-15-6-4-14(5-7-15)18-13-30-20-19(18)25-22(26-21(20)29)28-10-8-27(9-11-28)17-3-1-2-16(24)12-17/h1-7,12-13H,8-11H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSDAYJANVJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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